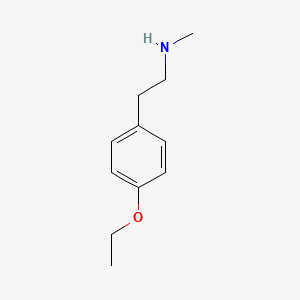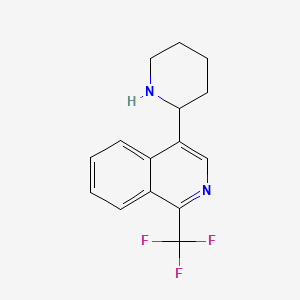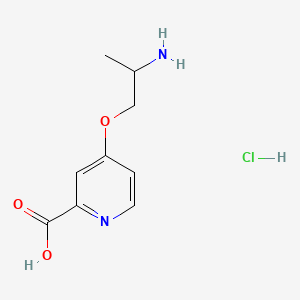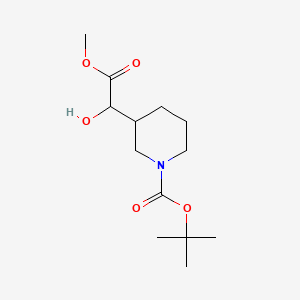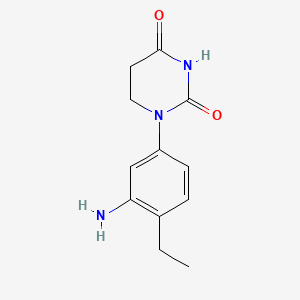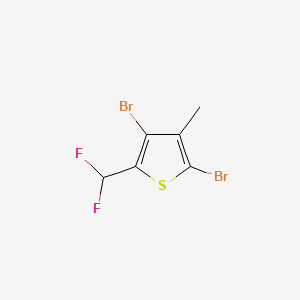
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is a halogenated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical applications due to their electron-withdrawing effects, which can significantly alter the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene typically involves the bromination and fluorination of a thiophene precursor. One common method is the bromination of 3-methylthiophene followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of bromine and a suitable catalyst under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes or altered thiophene rings.
Scientific Research Applications
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing effects of the bromine and fluorine atoms can influence the compound’s binding affinity to various enzymes or receptors, altering their activity. This can lead to changes in biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-5-(difluoromethyl)-3-fluoropyridine
- 2,4-Dibromo-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine
- 2,4-Dibromo-5-(difluoromethyl)pyridine
Uniqueness
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is unique due to the presence of both bromine and fluorine atoms on a thiophene ring This combination of substituents can significantly alter its electronic properties, making it distinct from other halogenated thiophenes and pyridines
Properties
Molecular Formula |
C6H4Br2F2S |
|---|---|
Molecular Weight |
305.97 g/mol |
IUPAC Name |
2,4-dibromo-5-(difluoromethyl)-3-methylthiophene |
InChI |
InChI=1S/C6H4Br2F2S/c1-2-3(7)4(6(9)10)11-5(2)8/h6H,1H3 |
InChI Key |
RLCMRJXNRDHYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Br)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)
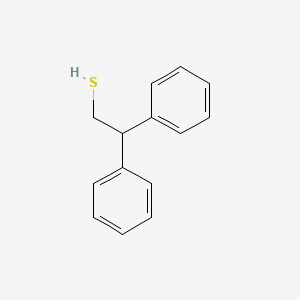
![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)

![4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)
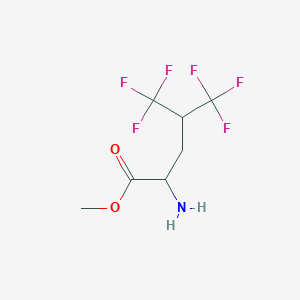
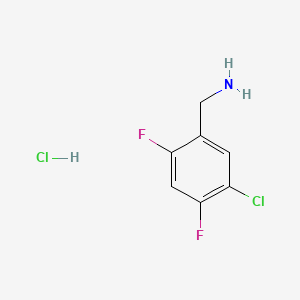
![(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B15301605.png)
